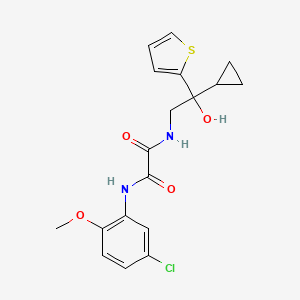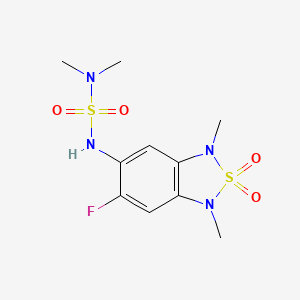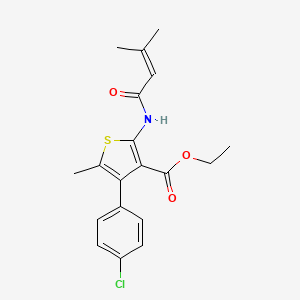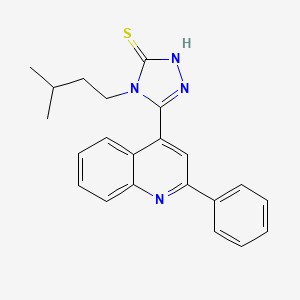
N-(2-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide, commonly known as CM156, is a novel compound that has shown potential in various scientific research applications. CM156 belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A study by Shahinshavali et al. (2021) presents an alternative synthesis route for a compound structurally similar to the targeted chemical, highlighting the importance of synthesis methods in pharmaceutical chemistry (Shahinshavali et al., 2021).
Molecular Interaction and Receptor Analysis
- Research by Shim et al. (2002) investigates the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, demonstrating the relevance of such compounds in receptor binding studies (Shim et al., 2002).
Process Optimization for Related Compounds
- Wei et al. (2016) report on a scalable and facile process for preparing a compound related to the target, emphasizing the importance of process optimization in drug development (Wei et al., 2016).
Antimicrobial Applications
- Patel et al. (2011) explore the synthesis and antimicrobial activity of new pyridine derivatives, indicating potential antimicrobial applications for compounds similar to the target (Patel et al., 2011).
Anti-inflammatory and Analgesic Potential
- Abu‐Hashem et al. (2020) synthesized novel compounds and evaluated them for COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting similar potential for the target compound (Abu‐Hashem et al., 2020).
Estrogen Receptor Binding and Anti-proliferative Activities
- A study by Parveen et al. (2017) on the synthesis and estrogen receptor binding of similar compounds shows potential for anti-proliferative activities against cancer cell lines (Parveen et al., 2017).
Biological Screening for Various Activities
- Guna et al. (2009) synthesized similar compounds and screened them for biological activity against bacteria and fungi, underlining the diverse potential of such chemicals (Guna et al., 2009).
Development of CGRP Receptor Antagonists
- Cann et al. (2012) discuss the development of a potent CGRP receptor antagonist, demonstrating the potential therapeutic applications of related compounds (Cann et al., 2012).
Dopamine Receptor Ligand Development
- Leopoldo et al. (2002) conducted a study on derivatives of similar compounds as dopamine receptor ligands, which could be relevant for neurological research (Leopoldo et al., 2002).
Antimicrobial and Molecular Docking Studies
- Patil et al. (2021) synthesized piperazine derivatives and evaluated their antimicrobial activity, providing insights into potential antimicrobial applications (Patil et al., 2021).
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O2/c1-3-26-17-12-16(20-13(2)21-17)23-8-10-24(11-9-23)18(25)22-15-7-5-4-6-14(15)19/h4-7,12H,3,8-11H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOGBVJZWRWLMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2375187.png)




![2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2375195.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2375197.png)


![N-(4-ethoxyphenyl)-2-{[3-(2-methylphenoxy)pyrazin-2-yl]thio}acetamide](/img/structure/B2375201.png)
![Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate](/img/structure/B2375202.png)

![2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)-butanamide](/img/structure/B2375209.png)
